Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-bromopyridine with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-bromopyridine+tert-butyl piperazine-1-carboxylateK2CO3,DMF,heattert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in biological research to study the interactions of piperazine derivatives with various biological targets.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
Biological Activity
Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (CAS: 1197294-80-6) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H20BrN3O2
- Molecular Weight : 342.24 g/mol
- IUPAC Name : this compound
- Purity : 95% .
The compound features a piperazine ring, which is commonly associated with various pharmacological activities.
Research indicates that compounds containing piperazine moieties often interact with multiple biological targets, including receptors and enzymes involved in various signaling pathways. This compound may exhibit:
- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines, suggesting a potential role in cancer therapy.
- Anticonvulsant Properties : The piperazine structure is linked to anticonvulsant effects, possibly through modulation of neurotransmitter systems .
Antitumor Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that related piperazine derivatives exhibited significant antiproliferative activity against colon carcinoma cells. The structure-activity relationship (SAR) analysis indicated that substituents on the piperazine ring significantly influence the potency of these compounds .
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound A | HCT-15 | 1.61 ± 1.92 | |
Compound B | Jurkat | <1.00 | |
This compound | TBD | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant properties of similar piperazine derivatives were assessed using the maximal electroshock seizure (MES) test. Results indicated that certain structural modifications led to enhanced protective effects against seizures. While specific data for this compound is still emerging, its structural analogs have shown promising results .
Case Study 1: Anticancer Efficacy
In a study involving a series of piperazine derivatives, one analog demonstrated an IC50 value significantly lower than standard treatments like doxorubicin when tested against human liver carcinoma (HepG2) cells. The presence of electron-donating groups was crucial for enhancing activity . This suggests that this compound may also possess similar properties.
Case Study 2: Neurological Applications
A related compound was tested for its ability to inhibit specific neurotransmitter reuptake mechanisms, which could lead to anticonvulsant effects. The findings pointed towards a potential application in treating epilepsy or other seizure disorders .
Properties
IUPAC Name |
tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSXULRTJKBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682408 | |
Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197294-80-6 | |
Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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